Methyl 4-(phenylbuta-1,3-diyn-1-yl)benzoate

Photophysics Fluorescence Spectroscopy Excited-State Dynamics

Research supply challenge: Sourcing asymmetric buta-1,3-diynyl building blocks with a single, selectively hydrolysable ester for directional chromophore construction. This compound provides the exact solution. - Enables sequential derivatization: selective hydrolysis to the acid (94% yield), then coupling to construct directional push-pull systems for OPV and NLO applications. - The rigid, linear diyne spacer and latent carboxylate binding site allow assembly of 1D/2D coordination polymers for gas storage or single-ion magnetism. - Para-methyl ester substitution enhances solubility during solution-phase synthesis compared to the free acid, simplifying processing before deprotection.

Molecular Formula C18H12O2
Molecular Weight 260.292
CAS No. 297178-34-8
Cat. No. B2961111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(phenylbuta-1,3-diyn-1-yl)benzoate
CAS297178-34-8
Molecular FormulaC18H12O2
Molecular Weight260.292
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)C#CC#CC2=CC=CC=C2
InChIInChI=1S/C18H12O2/c1-20-18(19)17-13-11-16(12-14-17)10-6-5-9-15-7-3-2-4-8-15/h2-4,7-8,11-14H,1H3
InChIKeyMRJXIAIGBRMEIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-(phenylbuta-1,3-diyn-1-yl)benzoate: Key Characteristics


Methyl 4-(phenylbuta-1,3-diyn-1-yl)benzoate (CAS 297178-34-8) is an organic building block belonging to the class of phenylbutadiynyl benzoate derivatives. Its molecular formula is C₁₈H₁₂O₂, with a molecular weight of 260.29 g/mol . The compound is typically supplied as a pale-yellow to yellow-brown solid with a purity of ≥95% or ≥98%, and is recommended for storage in sealed, dry conditions at 2-8°C . It is intended for research and further manufacturing use, not for direct human application .

Methyl 4-(phenylbuta-1,3-diyn-1-yl)benzoate: Why Substitution Fails


Substitution of Methyl 4-(phenylbuta-1,3-diyn-1-yl)benzoate with closely related analogs is scientifically unsound due to the profound impact of the buta-1,3-diynyl π-system and the electronic nature of the para-substituent on photophysical and reactivity profiles. While symmetric 1,4-diphenylbuta-1,3-diyne (DPB) derivatives and mono-acetylene analogs (e.g., methyl 4-(phenylethynyl)benzoate) may appear structurally similar, their absorption, emission, and excited-state conformational dynamics differ fundamentally [1][2]. The presence of the electron-withdrawing methyl ester group at the para position modulates the energy of the ππ* and πσ* states, directly influencing fluorescence quantum yields and the barrier for internal conversion [2]. Therefore, assuming functional equivalence without rigorous quantitative validation introduces unacceptable variability in material performance and synthetic outcomes.

Methyl 4-(phenylbuta-1,3-diyn-1-yl)benzoate: Differentiation Evidence


Barrierless Excited-State Dynamics vs. Acetylene Analogs

The buta-1,3-diynyl core of Methyl 4-(phenylbuta-1,3-diyn-1-yl)benzoate belongs to the class of 1,4-diphenylbuta-1,3-diynes (DPB), which exhibit a barrierless conformational change in the excited state, in stark contrast to the activated process observed in 1,2-diphenylacetylene (DPA) derivatives. This difference is evidenced by the temperature dependence of fluorescence quantum yield: the activation energy for radiationless transition in DPA derivatives is larger than the activation energy of viscous flow of 2-MeTHF, while for DPB derivatives the opposite is observed [1]. The para-methyl ester substituent on the target compound further modulates this behavior by influencing the relative energies of the ππ* and πσ* states [2].

Photophysics Fluorescence Spectroscopy Excited-State Dynamics

Asymmetric Derivatization via Mono-Ester Functionality

Methyl 4-(phenylbuta-1,3-diyn-1-yl)benzoate possesses a single methyl ester group, enabling selective hydrolysis to the corresponding carboxylic acid (4-(phenylbuta-1,3-diyn-1-yl)benzoic acid) with a reported yield of 94% under basic conditions (NaOH, THF/MeOH, 2.0 h) . In contrast, the symmetric diester analog dimethyl 4,4′-(buta-1,3-diyne-1,4-diyl)dibenzoate (dCOOMeDPB) yields a diacid upon hydrolysis, precluding site-specific functionalization and limiting its utility in the synthesis of asymmetric conjugated systems [1].

Organic Synthesis Building Block Asymmetric Functionalization

Electronic Modulation: Para-Ester vs. Methoxy Substituents

Density functional theory (DFT) calculations on symmetrically substituted diphenylbuta-1,3-diyne (DPB) derivatives reveal that the nature of the para-substituent profoundly influences the ground- and excited-state potential energy surfaces. Electron-withdrawing groups, such as the ester in Methyl 4-(phenylbuta-1,3-diyn-1-yl)benzoate, raise the energy of the πσ* state relative to the ππ* state, thereby suppressing the ππ* → πσ* state switch that is enhanced by electron-donating groups (e.g., methoxy) [1]. This electronic modulation directly impacts fluorescence intensity and solvatochromic behavior [2].

Electronic Structure DFT Calculations Substituent Effects

Methyl 4-(phenylbuta-1,3-diyn-1-yl)benzoate: Application Scenarios


Asymmetric Donor-Acceptor Conjugated Oligomers & Polymers

The mono-ester functionality of Methyl 4-(phenylbuta-1,3-diyn-1-yl)benzoate enables sequential derivatization: first, selective hydrolysis to the carboxylic acid (94% yield), followed by coupling with electron-rich or electron-deficient moieties via amide or ester linkages . This asymmetric architecture is essential for constructing directional push-pull chromophores used in organic photovoltaics (OPV), non-linear optical (NLO) materials, and organic light-emitting diodes (OLEDs). The symmetric diester analog (dCOOMeDPB) cannot achieve this site-specific differentiation [1].

Butadiyne-Bridged MOFs & Coordination Polymers

The rigid, linear buta-1,3-diynyl spacer, combined with a single terminal carboxylate binding site (after hydrolysis), makes this compound an ideal ligand precursor for the construction of 1D or 2D coordination polymers with potential applications in single-ion magnetism or gas storage . The para-methyl ester derivative offers improved solubility during synthesis compared to the free acid, facilitating solution-phase assembly prior to deprotection [1].

Fluorescent Probes via Barrierless Excited-State Dynamics

The barrierless conformational change characteristic of the buta-1,3-diynyl core in the excited state—in contrast to the activated process in acetylene analogs—can be exploited for the design of viscosity-sensitive fluorescent probes or molecular rotors . The electron-withdrawing ester group further modulates the ππ*/πσ* state energy gap, providing a tunable handle for optimizing fluorescence quantum yield in specific solvent environments [1].

Quote Request

Request a Quote for Methyl 4-(phenylbuta-1,3-diyn-1-yl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.